N-(2-acetamidophenyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC15619361
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O3 |
|---|---|
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | N-(2-acetamidophenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H12N2O3/c1-9(16)14-10-5-2-3-6-11(10)15-13(17)12-7-4-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
| Standard InChI Key | NFFLSIYCAOCJSX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
N-(2-Acetamidophenyl)furan-2-carboxamide consists of a furan-2-carboxamide backbone substituted at the nitrogen with a 2-acetamidophenyl group. The molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol (calculated from analogous structures) . The ortho-position of the acetamido group on the phenyl ring introduces steric effects absent in the para-substituted isomer, potentially influencing reactivity and binding interactions .
Table 1: Comparative Molecular Properties of Acetamidophenyl Furan-2-Carboxamide Isomers
The reduced logP of the 2-isomer (estimated via computational modeling) suggests lower lipophilicity compared to the 4-substituted analog, which may impact membrane permeability .
Synthetic Routes and Optimization
While no explicit synthesis for the 2-isomer is reported, established methods for analogous carboxamides involve coupling furan-2-carboxylic acid with substituted anilines. A proposed route includes:
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Activation of Furan-2-Carboxylic Acid: Dissolve furan-2-carboxylic acid in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) to form the reactive acyl intermediate .
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Nucleophilic Attack by 2-Acetamidoaniline: Introduce 2-acetamidoaniline under inert conditions, stirring at 0–5°C for 12 hours.
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure N-(2-acetamidophenyl)furan-2-carboxamide.
Key challenges include minimizing steric hindrance during coupling and avoiding acetylation side reactions. Yield optimization may require tailored solvent systems (e.g., THF/DMF mixtures) .
Physicochemical and Spectroscopic Properties
The compound’s infrared (IR) spectrum would exhibit characteristic bands:
Nuclear magnetic resonance (NMR) predictions:
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¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), δ 8.3 (s, 1H, furan H-3), δ 7.6–7.2 (m, 4H, phenyl), δ 2.1 (s, 3H, CH₃) .
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¹³C NMR: δ 167.5 (C=O, carboxamide), δ 165.8 (C=O, acetamide), δ 152.1 (furan C-2) .
Stability and Metabolic Considerations
In vitro microsomal stability studies of the 4-isomer reveal a half-life of >60 minutes in human liver microsomes, suggesting moderate metabolic resistance . For the 2-isomer, accelerated degradation is anticipated due to increased exposure of the acetamido group, necessitating prodrug strategies for therapeutic use.
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